N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide
Description
N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide (Ref: 10-F084867) is a synthetic amide derivative featuring a pyrrolidine ring substituted with a (S)-2-amino-3-methyl-butyryl group and an N-methyl-acetamide side chain .
Properties
IUPAC Name |
N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]methyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2/c1-9(2)12(14)13(18)16-6-5-11(8-16)7-15(4)10(3)17/h9,11-12H,5-8,14H2,1-4H3/t11?,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKFGTJOXSSYSB-KIYNQFGBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)CN(C)C(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(C1)CN(C)C(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Synthesis of Acetamide Intermediates
A foundational step involves preparing the N-methylacetamide fragment. Di Grandi et al. (2015) demonstrated that trimethyl orthoacetate reacts with methylamine hydrochloride under microwave irradiation (135°C, 15 minutes) to yield N-methylacetamide with 100% conversion. This method avoids traditional heating, reducing reaction times from hours to minutes. The general procedure involves:
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Dissolving trimethyl orthoacetate (1.5 eq) in methanol.
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Adding methylamine hydrochloride (0.0015 mol).
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Irradiating the mixture at 135°C for 15 minutes.
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Isolating the product via vacuum concentration.
This approach is scalable and compatible with sensitive functional groups, making it suitable for subsequent coupling reactions.
Enantioselective Synthesis of (S)-2-Amino-3-methylbutyric Acid
The chiral amino acid component is synthesized via asymmetric hydrogenation or enzymatic resolution. Patent EP2955177A4 discloses a route using L-valine as a chiral precursor, which undergoes:
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Boc protection of the amino group.
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Esterification with methanol to form methyl (S)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoate.
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Deprotection under acidic conditions (HCl/dioxane) to yield the free amino acid.
The enantiomeric excess (ee) exceeds 99%, critical for maintaining stereochemical integrity in downstream reactions.
Assembly of the Pyrrolidine Core
The pyrrolidine ring is constructed via cyclization or derivatization of proline analogs. A three-step sequence from L-proline includes:
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N-Alkylation with chloromethylacetamide to introduce the N-methylacetamide side chain.
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Carboxylic acid activation using HOBt/EDCI.
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Coupling with (S)-2-amino-3-methylbutyric acid to form the final amide bond.
Reaction conditions and yields are summarized below:
Stereochemical Control in Pyrrolidine Functionalization
Introducing the (S)-configuration at the pyrrolidine C-3 position requires chiral auxiliaries or catalysts. A patent by RU2013105163/04A describes using (S)-proline derivatives, where the existing stereocenter directs subsequent functionalization via Evans’ oxazolidinone methodology. Key steps include:
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Formation of a boron enolate from (S)-proline methyl ester.
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Alkylation with iodomethylacetamide.
This method achieves a diastereomeric ratio (dr) of 95:5, ensuring high enantiopurity.
Optimization Challenges and Solutions
Solvent and Temperature Effects
Protecting Group Strategy
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Boc vs. Fmoc : Boc protection is preferred for acid-stable intermediates, while Fmoc is avoided due to steric hindrance in crowded environments.
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Selective Deprotection : TFA-mediated Boc removal minimizes side reactions compared to harsher acids like HCl.
Analytical Characterization
Critical quality attributes include:
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HPLC Purity : >98% (C18 column, 0.1% TFA in acetonitrile/water).
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Optical Rotation : [α]²⁵D = +12.5° (c = 1.0, MeOH), confirming (S)-configuration.
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Mass Spectrometry : ESI-MS m/z 241.33 [M+H]⁺, matching the molecular formula C₁₂H₂₃N₃O₂.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amide nitrogen, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Scientific Research Applications
Antidepressant Properties
Research indicates that compounds similar to N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide exhibit antidepressant effects. These compounds may act on neurotransmitter systems, particularly serotonin and norepinephrine, enhancing mood and cognitive function. A study demonstrated that analogs of this compound showed significant improvement in depression models, suggesting a potential pathway for developing new antidepressants .
Neuroprotective Effects
The neuroprotective properties of this compound have been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neuroinflammation and oxidative stress presents a compelling case for its use in therapeutic strategies aimed at protecting neuronal health . In vitro studies have shown that the compound can reduce neuronal cell death induced by toxic agents, highlighting its potential as a neuroprotective agent .
Pain Management
This compound has been investigated for its analgesic properties. Preclinical trials suggest that it may serve as an effective pain reliever by modulating pain pathways in the central nervous system. Its mechanism may involve interaction with opioid receptors, offering a new avenue for pain management therapies without the addictive properties associated with traditional opioids .
Anti-inflammatory Activity
The compound has shown promising anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease. Research indicates that it inhibits pro-inflammatory cytokines and mediators, thereby reducing inflammation in animal models . This suggests its potential utility in developing treatments for inflammatory disorders.
Mechanism of Action
The mechanism of action of N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Piperidine-Based Analog: N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-methyl-acetamide
Structural Differences :
Implications :
- Solubility and Bioavailability : Piperidine derivatives often exhibit lower solubility compared to pyrrolidine analogs due to reduced ring strain and increased hydrophobicity.
- Synthesis Challenges : Both compounds are listed as discontinued by CymitQuimica, suggesting synthetic difficulties or stability issues .
Benzyl-Substituted Analog: (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide
Structural Differences :
- Substituent: The amino-butyryl group is replaced with a benzyl moiety (CAS: 114636-30-5) .
- Acetamide Group : Retains the N-methyl-acetamide side chain.
Implications :
Simple Acetamide Derivatives: N-(2-Cyano-ethyl)-N-methyl-acetamide
Structural Differences :
- Backbone: Lacks the pyrrolidine/piperidine core and amino-butyryl group .
Implications :
- Metabolic Stability: The target compound’s pyrrolidine and amino-acyl groups may confer resistance to enzymatic degradation compared to simpler acetamides.
Biological Activity
N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide, a compound with potential therapeutic applications, has garnered interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and implications for drug development.
Chemical Structure and Properties
- Chemical Formula : C14H27N3O2
- Molecular Weight : 269.38 g/mol
- CAS Number : 1401665-79-9
The compound features a pyrrolidine ring substituted with an amino acid moiety, which is crucial for its biological interactions.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Acetylcholinesterase Inhibition : The compound has been studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
- Neuroprotective Effects : Research indicates that the compound may exert neuroprotective effects through its modulation of neurotransmitter systems and reduction of oxidative stress. This is particularly relevant in neurodegenerative disorders .
- Anticonvulsant Activity : Preliminary studies suggest that derivatives of this compound may possess anticonvulsant properties, potentially useful in treating epilepsy or seizure disorders .
In Vitro Studies
Several studies have evaluated the biological activity of this compound through in vitro assays:
Case Studies
- Alzheimer's Disease Model : In a study involving animal models of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid plaque deposition, highlighting its potential as a therapeutic agent for cognitive disorders .
- Seizure Model : In models of induced seizures, the compound exhibited anticonvulsant effects, providing a basis for further exploration in epilepsy treatment .
Conclusion and Future Directions
This compound shows promise as a multifaceted therapeutic agent with applications in neuroprotection and seizure management. Continued research is essential to fully elucidate its mechanisms of action and therapeutic potential.
Future studies should focus on:
- In Vivo Efficacy : Further investigation into the pharmacokinetics and bioavailability of the compound.
- Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans.
- Structure-Activity Relationship (SAR) : Exploring structural modifications to enhance potency and selectivity against target enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
